Ethyl 5-bromo-4-cyano-2-formylbenzoate
Description
Ethyl 5-bromo-4-cyano-2-formylbenzoate is a substituted benzoate ester featuring a bromo (Br), cyano (CN), and formyl (CHO) group on a benzene ring, with an ethyl ester moiety at position 1. This compound is of interest in organic synthesis due to its multifunctional groups, which enable diverse reactivity, such as nucleophilic substitution (Br), cyclization (CHO and CN), and ester hydrolysis.
Properties
IUPAC Name |
ethyl 5-bromo-4-cyano-2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-10(12)7(5-13)3-8(9)6-14/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPPHLBVMUVVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C=O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Precursors
The initial step involves selective bromination of a suitable precursor, typically a benzoic acid or ester derivative, to introduce the bromine atom at the desired position.
- Method: Electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or N-bromosuccinimide (NBS) in an organic solvent like acetic acid or carbon tetrachloride.
- Reaction Conditions: Controlled temperature (0–25°C) to ensure regioselectivity and prevent polybromination.
Introduction of the Nitrile Group
The nitrile group (–CN) is incorporated via nucleophilic substitution or through a cyanation process:
- Method: Cyanation via nucleophilic aromatic substitution using copper(I) cyanide (CuCN) or via Sandmeyer-type reactions if suitable diazonium intermediates are available.
- Alternative: Direct cyanation of the aromatic ring using transition metal catalysis, such as palladium-catalyzed coupling with a cyanide source.
Formylation (Introduction of the Formyl Group)
The formyl group (–CHO) is introduced via formylation reactions such as:
- Vilsmeier–Haack formylation: Reaction of the aromatic compound with POCl₃ and DMF to selectively introduce the formyl group at the ortho position relative to existing substituents.
- Reaction Conditions: Mild heating under controlled temperature to prevent overreaction or multiple substitutions.
Esterification
The final step involves esterification to form the ethyl ester:
- Method: Reaction of the acid intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid or using Fischer esterification conditions.
- Purification: Recrystallization or chromatography to obtain high purity.
Data Table: Summary of Preparation Methods
Research Findings and Optimization
Recent patents and research articles emphasize the importance of reaction control to maximize selectivity and yield:
- Bromination: Use of NBS in a polar aprotic solvent improves regioselectivity.
- Cyanation: Transition metal catalysis enhances the efficiency of nitrile incorporation.
- Formylation: Vilsmeier–Haack conditions are preferred for regioselectivity, especially at the 2-position relative to existing substituents.
- Purification: Recrystallization from ethanol or mixed solvents ensures high purity, critical for subsequent applications.
Notes and Considerations
- Reaction Monitoring: Use of TLC and NMR spectroscopy to monitor each step.
- Yield Optimization: Adjust reagent ratios, temperature, and reaction time based on preliminary trials.
- Safety: Bromination and cyanation involve hazardous reagents; proper handling and safety protocols are mandatory.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-cyano-2-formylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Products include ethyl 5-amino-4-cyano-2-formylbenzoate.
Oxidation Reactions: Products include ethyl 5-bromo-4-cyano-2-carboxybenzoate.
Scientific Research Applications
Ethyl 5-bromo-4-cyano-2-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-cyano-2-formylbenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Key Observations:
Positional Isomerism (vs. Ethyl 2-bromo-4-cyano-5-formylbenzoate): Both compounds share identical molecular formulas but differ in substituent positions. The bromo and formyl groups are swapped (positions 2 vs. 5), leading to distinct electronic and steric profiles. The target compound’s formyl group at position 2 may enhance electrophilicity at the ortho position, favoring reactions like nucleophilic aromatic substitution. In contrast, the isomer’s formyl group at position 5 could alter conjugation effects and solubility .
Backbone Differences (vs. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate): The pentanoate analog replaces the aromatic ring with an aliphatic chain, introducing a ketone (oxo) and two methyl groups. This reduces rigidity and π-system conjugation, likely lowering melting points and increasing lipophilicity .
Research Findings and Implications
- Synthetic Utility: this compound’s trifunctional design allows sequential derivatization. For example, the bromo group could undergo Buchwald-Hartwig amination, while the formyl group participates in condensations (e.g., forming Schiff bases). The positional isomer (CAS 103859-96-7) may exhibit divergent reactivity in metal-catalyzed reactions due to altered steric hindrance near the bromo site .
- Physicochemical Properties: While data on solubility and stability are absent in the evidence, the aromatic benzoate derivatives are expected to have higher melting points and lower solubility in polar solvents compared to the aliphatic pentanoate analog .
- Applications: The cyano and ester groups in both benzoate compounds suggest utility as intermediates in drug discovery (e.g., kinase inhibitors or anticoagulants). The pentanoate analog’s aliphatic structure may suit fragrances or plasticizers.
Biological Activity
Ethyl 5-bromo-4-cyano-2-formylbenzoate is an organic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H8BrNO3
- Molecular Weight : 282.09 g/mol
- Functional Groups : The compound features a bromine atom, a cyano group, and a formyl group, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanisms include:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives that may exhibit enhanced biological properties.
- Reduction Reactions : The cyano group can undergo reduction to form amines, which are often more biologically active.
- Oxidation Reactions : The formyl group can be oxidized to a carboxylic acid, potentially increasing the compound's reactivity with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown significant antimicrobial properties. For instance:
- A study evaluating various substituted benzoates found that certain derivatives exhibited potent antibacterial effects against Gram-positive bacteria, suggesting that modifications to the structure can enhance efficacy against microbial pathogens.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated:
- Cell Viability Assays : MTT assays indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15.3 | MCF-7 (Breast) |
| This compound | 12.7 | HCT116 (Colon) |
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory effects:
- Studies suggest that similar compounds can inhibit pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases .
Case Studies
-
Synthesis and Evaluation of Derivatives :
A series of derivatives were synthesized from this compound and evaluated for their biological activities. The results showed that specific substitutions significantly enhanced anticancer activity compared to the parent compound. -
In Vivo Studies :
In vivo studies using murine models demonstrated that certain derivatives could reduce tumor growth effectively without significant toxicity, highlighting their therapeutic potential in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
